Cas no 1482180-88-0 (2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine)

2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine
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- インチ: 1S/C12H7BrF3NO/c13-11-6-2-5-10(17-11)8-3-1-4-9(7-8)18-12(14,15)16/h1-7H
- InChIKey: DGPCESVBEFFNBG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(C2C=CC=C(C=2)OC(F)(F)F)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 275
- トポロジー分子極性表面積: 22.1
2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13021-5g |
2-bromo-6-(3-(trifluoromethoxy)phenyl)pyridine |
1482180-88-0 | 95% | 5g |
$1550 | 2023-09-07 |
2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine 関連文献
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridineに関する追加情報
2-Bromo-6-(3-(Trifluoromethoxy)Phenyl)Pyridine: A Comprehensive Overview
2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine (CAS No. 1482180-88-0) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and chemical synthesis. This compound is notable for its unique structural features, which include a pyridine ring substituted with a bromine atom at position 2 and a trifluoromethoxy-substituted phenyl group at position 6. These substituents confer the molecule with distinct electronic and steric properties, making it a valuable building block in the design of advanced materials and bioactive compounds.
The synthesis of 2-bromo-6-(3-(trifluoromethoxy)phenyl)pyridine involves a multi-step process that typically begins with the preparation of the pyridine core. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the reliance on harsh reaction conditions. For instance, the use of palladium-catalyzed cross-coupling reactions has been pivotal in constructing the carbon-heteroatom bonds within this compound. These methods not only enhance yield but also improve the overall sustainability of the synthesis process.
One of the most promising applications of 2-bromo-6-(3-(trifluoromethoxy)phenyl)pyridine lies in its role as an intermediate in drug discovery. The trifluoromethoxy group is known to impart stability and bioavailability to molecules, while the pyridine ring provides a rigid framework for further functionalization. Recent studies have explored its potential as a scaffold for kinase inhibitors, where its ability to form hydrogen bonds and π-π interactions with target proteins has shown promise in inhibiting key enzymes involved in cancer progression.
In addition to its medicinal applications, 2-bromo-6-(3-(trifluoromethoxy)phenyl)pyridine has also found utility in materials science. Its electron-withdrawing groups make it an attractive candidate for use in organic semiconductors and light-emitting diodes (LEDs). Researchers have demonstrated that incorporating this compound into polymer blends can significantly enhance their electronic properties, paving the way for next-generation optoelectronic devices.
From an environmental perspective, understanding the fate and transport of 2-bromo-6-(3-(trifluoromethoxy)phenyl)pyridine in natural systems is crucial. Recent eco-toxicological studies have focused on its biodegradation pathways and potential bioaccumulation in aquatic ecosystems. These studies are essential for ensuring that its use aligns with sustainable practices and minimizes ecological impact.
In conclusion, 2-bromo-6-(3-(trifluoromethoxy)phenyl)pyridine (CAS No. 1482180-88-0) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodologies and application-driven research, positions it as a key player in both academic and industrial settings. As ongoing investigations continue to uncover new potentials for this compound, its role in shaping future innovations is undeniably significant.
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